methyl (2R,4S)-4-hydroxy-1-(4-methoxy-2,3,6-trimethylphenyl)sulfonylpiperidine-2-carboxylate
Overview
Description
Methyl (2R,4S)-4-hydroxy-1-(4-methoxy-2,3,6-trimethylphenyl)sulfonylpiperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-4-hydroxy-1-(4-methoxy-2,3,6-trimethylphenyl)sulfonylpiperidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Hydroxylation and Methoxylation: These functional groups can be introduced through selective hydroxylation and methoxylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4S)-4-hydroxy-1-(4-methoxy-2,3,6-trimethylphenyl)sulfonylpiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to form sulfides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonyl group may yield sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, piperidine derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its unique structure and functional groups may interact with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (2R,4S)-4-hydroxy-1-(4-methoxy-2,3,6-trimethylphenyl)sulfonylpiperidine-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Other piperidine derivatives with similar structures may include compounds with different substituents on the piperidine ring.
Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonamides, may have similar chemical properties.
Uniqueness
What sets methyl (2R,4S)-4-hydroxy-1-(4-methoxy-2,3,6-trimethylphenyl)sulfonylpiperidine-2-carboxylate apart is its unique combination of functional groups and stereochemistry. This unique structure may lead to distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl (2R,4S)-4-hydroxy-1-(4-methoxy-2,3,6-trimethylphenyl)sulfonylpiperidine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6S/c1-10-8-15(23-4)11(2)12(3)16(10)25(21,22)18-7-6-13(19)9-14(18)17(20)24-5/h8,13-14,19H,6-7,9H2,1-5H3/t13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMAFZNOICNETN-UONOGXRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCC(CC2C(=O)OC)O)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CC[C@@H](C[C@@H]2C(=O)OC)O)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.